N-(3-bromo-5-methylphenyl)propane-2-sulfonamide
Overview
Description
“N-(3-bromo-5-methylphenyl)propane-2-sulfonamide” is a chemical compound with the CAS number 1269233-13-7 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H14BrNO2S . The molecular weight is 292.19 . The InChI code is 1S/C10H14BrNO2S/c1-3-4-12-15(13,14)10-6-8(2)5-9(11)7-10/h5-7,12H,3-4H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, sulfonamides in general are known to participate in a variety of reactions. For example, they can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .Scientific Research Applications
Biocatalysis in Drug Metabolism
A study on the application of biocatalysis to drug metabolism explores the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites, demonstrating the utility of microbial-based systems in producing significant quantities of mammalian metabolites for NMR analysis, aiding in the identification and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Cross-Coupling Reactions
Research on the cross-coupling of 3-bromopyridine and sulfonamides catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione highlights a method for synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This showcases the compound's role in facilitating chemical reactions, contributing to the synthesis of complex sulfonamides with potential applications in pharmaceuticals and materials science (Han, 2010).
Surface-Active Agents
A study on the synthesis and surface-active properties of sulfobetaine-type zwitterionic gemini surfactants involves the reaction of N, N′-dimethylethylenediamine with alkyl bromide and 1,3-propane sultone. It explores the physicochemical properties of synthesized surfactants, indicating their potential use in various industrial applications, such as in detergents and emulsifiers (Yoshimura et al., 2006).
Synthetic Organic Chemistry
Another study focuses on the tandem cyclocondensation-Knoevenagel–Michael reaction using a novel N-bromo sulfonamide reagent. This highlights the compound's efficacy as a catalyst in synthesizing bis(pyrazol-5-ol)s, demonstrating its utility in facilitating complex organic transformations with potential implications in drug discovery and development (Khazaei et al., 2014).
Catalysis and Synthesis
Research on the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with sulfonamides showcases a rare example of alkane functionalization, pointing to innovative approaches in the synthesis of N-alkyl products. This illustrates the compound's role in developing new catalytic methodologies for organic synthesis (Tran et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-(3-bromo-5-methylphenyl)propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)15(13,14)12-10-5-8(3)4-9(11)6-10/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVZMDXOAAZCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NS(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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